Superior Potency in Enhancing Carotid Blood Flow Compared to the Parent Prodrug Alacepril
In anesthetized dogs, intravenous administration of CEH-19 Protein (DU-1227) at 10 mg/kg produced a triphasic effect on carotid blood flow. Notably, the secondary increase in blood flow, occurring approximately 2 minutes post-injection, was significantly more potent than the corresponding increase observed with an equivalent dose of the parent prodrug, alacepril [1]. This indicates a distinct and immediate vasoactive property of the active metabolite that is not merely a function of its conversion from the prodrug.
| Evidence Dimension | Carotid blood flow (secondary increase post-injection) |
|---|---|
| Target Compound Data | Potent secondary increase observed |
| Comparator Or Baseline | Alacepril (10 mg/kg i.v.) |
| Quantified Difference | Qualitatively more potent (described as 'more potent' in the study) |
| Conditions | Pentobarbital-anesthetized dogs, intravenous administration at 10 mg/kg dose |
Why This Matters
This demonstrates that CEH-19 Protein has direct hemodynamic effects beyond simple ACE inhibition, making it a crucial tool for differentiating the pharmacodynamic contributions of the active metabolite from the prodrug in cardiovascular research.
- [1] Matsuno, Y., et al. (1986). General pharmacology of the novel angiotensin converting enzyme inhibitor alacepril. 1st communication: Effects on cardiovascular, visceral and renal functions and on blood. Arzneimittelforschung, 36(1), 55-64. PMID: 3513777. View Source
